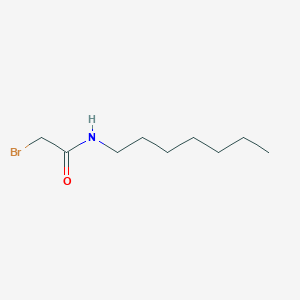

2-Bromo-N-heptilacetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromoacetamide derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which was achieved with good yield and characterized by various spectroscopic techniques. Similarly, paper discusses the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is a related compound, and highlights the importance of the acetamino group in the synthesis process. The synthesis is metal-free and proceeds under mild conditions, indicating a potentially efficient method for producing such compounds.

Molecular Structure Analysis

The molecular structure of bromoacetamide derivatives is crucial for understanding their biological activity. In paper , the structure of the synthesized compound was confirmed by X-ray diffraction (XRD) studies, revealing an orthorhombic crystal structure with specific intermolecular interactions that stabilize the crystal. These interactions were further analyzed using Hirshfeld surfaces and two-dimensional fingerprint plot analysis. The molecular structure is a key factor in the drug design process, as it influences the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of bromoacetamide derivatives can be complex and is influenced by the presence of functional groups and the overall molecular framework. Paper investigates the reaction mechanism of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, concluding that it proceeds via a radical-anion radical chain process. This insight into the reaction mechanism can be valuable for designing new synthetic routes and understanding the stability of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamide derivatives are determined by their molecular structure and are important for their application as drugs. Paper synthesizes a series of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and characterizes them using various spectroscopic methods. The antidepressant and anticonvulsant activities of these compounds were evaluated, demonstrating the significance of their physicochemical properties in relation to their biological activity.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

La 2-Bromo-N-heptilacetamida se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las funciones de las proteínas.

Experimentos de Química Orgánica

La reacción de bromación de compuestos carbonílicos es un tema importante en el campo de la química orgánica . Los productos α-bromados derivados de la bromoacetofenona son intermediarios importantes en la síntesis orgánica y encuentran amplias aplicaciones en la producción de productos farmacéuticos, pesticidas y otras sustancias químicas . La this compound podría utilizarse potencialmente en reacciones similares.

Enseñanza de Grado

La reacción de bromación de compuestos carbonílicos, como la this compound, se utiliza en experimentos de enseñanza de grado . Estos experimentos ayudan a los estudiantes a comprender los principios de la reacción orgánica, mejoran sus niveles de alfabetización científica y fomentan la conciencia de la innovación, así como la aptitud práctica .

Investigación Bioquímica

La this compound se clasifica como un bioquímico, lo que indica su uso en la investigación bioquímica . Esto podría implicar el estudio de las sustancias químicas y los procesos que se producen en los organismos vivos.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Bromo-n-heptylacetamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that the compound is involved in the reaction of n-bromoacetamide with olefins, leading to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond .

Biochemical Pathways

The compound is involved in the reaction of N-bromoacetamide with olefins, which leads to the formation of 2-bromo-N-bromoacetimidates . The downstream effects of this reaction on other biochemical pathways require further investigation.

Pharmacokinetics

As a biochemical used for proteomics research , understanding its ADME properties would be crucial for assessing its bioavailability and potential therapeutic applications.

Result of Action

Given its involvement in the reaction of N-bromoacetamide with olefins , it may influence the formation of 2-bromo-N-bromoacetimidates and potentially affect cellular processes involving these compounds

Propiedades

IUPAC Name |

2-bromo-N-heptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIDKUUEELNQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280015 | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5463-16-1 | |

| Record name | NSC15101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

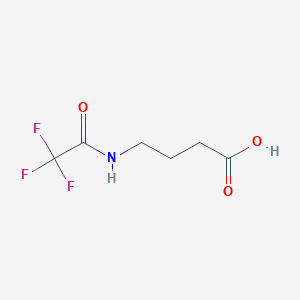

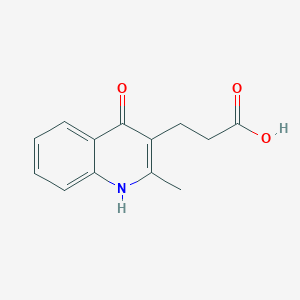

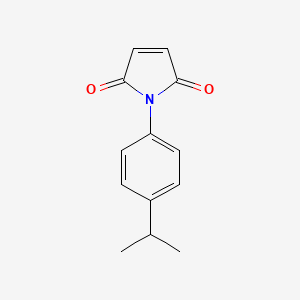

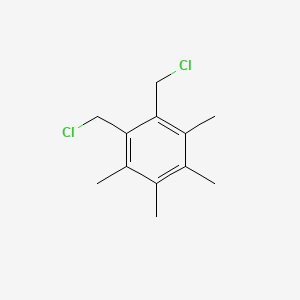

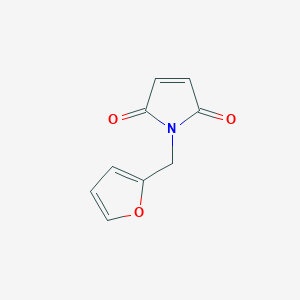

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

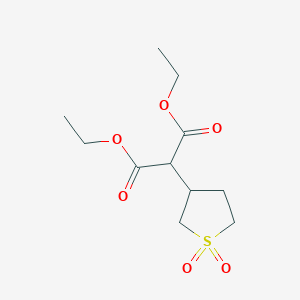

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)